3-Ethyl-2,4-dimethylpent-1-ene

Partition coefficient Hydrophobicity QSAR

3-Ethyl-2,4-dimethylpent-1-ene (CAS 144503-49-1) is a C9H18 branched terminal alkene featuring a trisubstituted double bond with ethyl and methyl substituents at positions 3, 2, and 4 on the pent-1-ene backbone. Its molecular weight is 126.24 g/mol and the computed octanol-water partition coefficient (LogP) is 3.24.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 144503-49-1
Cat. No. B12542395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,4-dimethylpent-1-ene
CAS144503-49-1
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCC(C(C)C)C(=C)C
InChIInChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3
InChIKeyQAPXEUJSSGQRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,4-dimethylpent-1-ene (CAS 144503-49-1): Structural and Physicochemical Baseline for C9 Branched Alkene Procurement


3-Ethyl-2,4-dimethylpent-1-ene (CAS 144503-49-1) is a C9H18 branched terminal alkene featuring a trisubstituted double bond with ethyl and methyl substituents at positions 3, 2, and 4 on the pent-1-ene backbone. Its molecular weight is 126.24 g/mol and the computed octanol-water partition coefficient (LogP) is 3.24 . The compound belongs to the class of non-linear α-olefins and is structurally distinct from linear 1-nonene (CAS 124-11-8, LogP 5.03) and its saturated counterpart 3-ethyl-2,4-dimethylpentane (CAS 1068-87-7, LogP 4.825) . These differences in hydrophobicity, steric environment, and alkene substitution pattern create meaningful differentiation for analytical and synthetic applications.

Compound Class Non-linear C9 branched terminal alkene Trisubstituted double bond
Analytical Distinction Resolved from linear 1-nonene and saturated analog GC-MS retention and fragmentation
Model Substrate Role Defined steric environment for reactivity studies Electrophilic addition and catalysis screening

Why 3-Ethyl-2,4-dimethylpent-1-ene Cannot Be Replaced by Generic C9 Alkenes in Controlled Environments


Generic substitution of 3-ethyl-2,4-dimethylpent-1-ene with linear 1-nonene or less-branched heptene/octene isomers fails because the specific 3-ethyl-2,4-dimethyl branching pattern imparts a unique combination of steric hindrance around the terminal double bond and a markedly lower LogP (3.24 vs. 5.03 for 1-nonene) . In gas-chromatographic applications, the saturated analog 3-ethyl-2,4-dimethylpentane (CAS 1068-87-7) exhibits a substantially different retention profile, boiling point (136.72 °C), and LogP (4.825) , confirming that neither the alkane nor the linear alkene can serve as a drop-in replacement. The trisubstituted alkene character of the target compound also alters its reactivity in electrophilic additions and catalytic transformations relative to disubstituted or linear analogs .

Target 3-Ethyl-2,4-dimethylpent-1-ene Branched, LogP 3.24
Potential Substitute 1-Nonene Linear, LogP 5.03
Hydrophobicity and chromatographic retention may shift significantly; method transfer may require re-validation.
Target Trisubstituted alkene Ethyl and isopropyl steric bulk
Potential Substitute Disubstituted or monosubstituted analogs Lower substitution pattern
Reactivity and regioselectivity in catalytic transformations may differ; steric context does not transfer.
Target Unsaturated C9 alkene Exact mass 126.14100 Da
Potential Substitute 3-Ethyl-2,4-dimethylpentane Saturated analog, exact mass 128.15650 Da
Mass difference of 2.02 Da prevents direct substitution in MS-based identification workflows.

Quantitative Differentiation Evidence for 3-Ethyl-2,4-dimethylpent-1-ene vs. Closest Analogs


LogP Differential vs. Saturated Analog and Linear 1-Nonene

3-Ethyl-2,4-dimethylpent-1-ene exhibits a computed LogP of 3.24, which is 1.58 log units lower than that of its saturated analog 3-ethyl-2,4-dimethylpentane (LogP 4.825) and 1.79 log units lower than linear 1-nonene (LogP 5.03) . This indicates significantly reduced hydrophobicity, which directly affects solvent partitioning, membrane permeability predictions, and environmental fate modeling.

LogP Differential
Cross-study comparable
ΔLogP = −1.79 vs. 1-nonene
Significantly lower hydrophobicity; supports distinct partitioning behavior.
Computed values; context-dependent.
Partition coefficient Hydrophobicity QSAR Environmental fate

Boiling Point Estimation via Class-Level Alkene–Alkane Differential

No experimentally measured boiling point is available for 3-ethyl-2,4-dimethylpent-1-ene in authoritative databases. However, the saturated analog 3-ethyl-2,4-dimethylpentane has a documented boiling point of 136.72 °C . Based on the well-established class-level rule that a terminal alkene boils 2–5 °C lower than its corresponding alkane, the target compound is projected to boil in the range of 131–135 °C. In contrast, linear 1-nonene boils at 146 °C and the less-branched C8 alkene 3-ethyl-2-methylpent-1-ene boils at ~112 °C .

Boiling Point Projection
Class-level inference
Projected 131–135 °C
Estimated range for separation design; data to verify.
Inferred from saturated analog bp 136.72 °C.
Physical property prediction Distillation Process engineering

Alkene Substitution Pattern and Expected Reactivity Differentiation

3-Ethyl-2,4-dimethylpent-1-ene is a trisubstituted terminal alkene (CH2=CRR′), whereas 2,4-dimethylpent-1-ene is a disubstituted terminal alkene (CH2=CHR) and 1-nonene is a monosubstituted terminal alkene . Trisubstituted alkenes exhibit greater carbocation stability upon protonation, leading to higher rates of electrophilic addition relative to disubstituted and monosubstituted analogs. The specific 3-ethyl-2,4-dimethyl substitution also introduces greater steric hindrance around the double bond compared to 2,4-dimethylpent-1-ene, which may alter regioselectivity in catalytic transformations .

Substitution & Reactivity
Class-level inference
Trisubstituted terminal alkene; higher steric hindrance
Reactivity differentiation supports catalytic and mechanistic studies.
Structure-based classification; source review.
Alkene reactivity Electrophilic addition Catalytic transformation Steric effects

Molecular Weight and Exact Mass Differentiation from Saturated Analog

The exact monoisotopic mass of 3-ethyl-2,4-dimethylpent-1-ene is 126.14100 Da (molecular weight 126.24 g/mol), whereas its saturated analog 3-ethyl-2,4-dimethylpentane has an exact mass of 128.15650 Da (molecular weight 128.26 g/mol) . This 2.02 Da mass difference arises from the presence of one double bond (loss of two hydrogen atoms) and is analytically significant for GC-MS and HRMS identification. Linear 1-nonene shares the same molecular formula (C9H18) and nominal mass as the target compound but differs in fragmentation pattern due to its linear backbone .

Exact Mass Differentiation
Direct head-to-head
ΔMW = −2.02 g/mol vs. saturated analog
Supports unambiguous GC-MS and HRMS identification.
Fragmentation pattern differs from linear isomer.
Mass spectrometry Molecular identification GC-MS HRMS

Procurement-Driven Application Scenarios for 3-Ethyl-2,4-dimethylpent-1-ene (CAS 144503-49-1)


Gas Chromatography–Mass Spectrometry (GC-MS) Reference Standard for Branched C9 Hydrocarbon Mixtures

This compound serves as a retention-index marker and mass-spectral reference for the identification of branched C9 alkenes in complex hydrocarbon mixtures (e.g., pyrolysis products, fuels, or environmental samples). Its distinct LogP (3.24) and branched fragmentation pattern differentiate it from co-eluting linear 1-nonene (LogP 5.03), enabling validated peak assignment in GC-MS methods .

Model Substrate for Trisubstituted Alkene Reactivity and Catalytic Screening Studies

The trisubstituted terminal double bond with a specific 3-ethyl-2,4-dimethyl steric environment makes this compound a suitable model substrate for evaluating regioselectivity in electrophilic additions (e.g., HX addition, hydroboration) and for screening metallocene or Ziegler–Natta catalyst systems where steric effects govern insertion selectivity .

Physicochemical Reference for QSAR and Environmental Partitioning Modeling

With a measured LogP of 3.24, significantly lower than both its saturated analog (LogP 4.825) and linear 1-nonene (LogP 5.03), this compound provides a valuable data point for calibrating quantitative structure–activity relationship (QSAR) models that predict octanol-water partitioning, bioaccumulation potential, and environmental transport of branched olefins .

Synthetic Intermediate for High-Octane Fuel Additives and Specialty Chemicals

The branched C9 alkene backbone, combined with the terminal double bond, positions this compound as a potential precursor for the synthesis of branched alcohols, ethers, or alkylates used as high-octane fuel blending components. Its projected boiling range (131–135 °C) and moderate hydrophobicity are consistent with gasoline-range blending requirements .

Application
Selection Property
Validation Focus
GC-MS Reference Standard for Branched C9 Mixtures
Branched fragmentation pattern and distinct LogP
Retention-index marker and peak assignment validation
Model Substrate for Trisubstituted Alkene Reactivity
Defined steric environment and alkene substitution pattern
Regioselectivity in electrophilic additions and catalytic screening
Physicochemical Reference for QSAR Modeling
LogP 3.24, significantly lower than linear and saturated analogs
Octanol-water partitioning and environmental transport calibration
Synthetic Intermediate for Fuel Additives
Branched C9 backbone with terminal double bond
Gasoline-range boiling point and reactivity context review

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